1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride
Description
Significance of the Indole (B1671886) Nucleus in Organic Chemistry and Chemical Biology
The indole nucleus is an aromatic heterocyclic organic compound characterized by a bicyclic structure, which consists of a six-membered benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wisdomlib.orgbiosynth.comwikipedia.org This structural motif is not merely a synthetic curiosity but is woven into the fabric of life itself. nih.gov It is the core of the essential amino acid tryptophan, making it a constituent of most proteins. wikipedia.orgnih.gov From tryptophan, a wide variety of secondary metabolites are biosynthesized, including crucial biomolecules that regulate physiological processes. nih.gov Notable examples include the neurotransmitter serotonin, which plays a vital role in mood, appetite, and sleep, and the hormone melatonin, which regulates sleep-wake cycles. biosynth.comwikipedia.orgmdpi.com
In the plant kingdom, indole serves as the precursor to indole-3-acetic acid (IAA), a primary plant hormone (auxin) that governs critical aspects of plant growth and development, such as cell division and differentiation. fulcropsciences.comcreative-proteomics.com The indole scaffold's ability to mimic the structure of peptides allows it to bind reversibly to various enzymes and receptors, making it a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net Its unique electronic properties, including the capacity for the nitrogen atom to engage in hydrogen bonding, enhance the bioavailability of its derivatives. creative-proteomics.com Consequently, the indole framework is a foundational element in the design and synthesis of novel therapeutic agents, with applications ranging from antiviral to anticancer drugs. wisdomlib.orgresearchgate.net
Evolution of Indole Derivatives in Contemporary Scientific Investigation
The scientific journey of indole began in 1866 when Adolf von Baeyer first synthesized it by reducing oxindole. eurekaselect.com Since this discovery, research into indole and its derivatives has expanded exponentially. Initially, studies focused on indole-containing natural products, such as the alkaloids vincristine (B1662923) and vinblastine, which were recognized as potent anti-tumor agents. nih.gov The anti-inflammatory drug indomethacin, an early synthetic derivative, further solidified the therapeutic potential of the indole scaffold. nih.govmdpi.com
In recent decades, significant advancements in synthetic organic chemistry have revolutionized the field. nih.gov Modern methodologies allow for the precise and selective functionalization of the indole ring at various positions, which was previously a major challenge. bioengineer.org This has enabled chemists to create vast libraries of novel indole derivatives with tailored biological activities. nih.gov Researchers are actively exploring these compounds for a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidepressant properties. researchgate.netresearchgate.net The ongoing investigation into the structure-activity relationships (SAR) of these derivatives continues to unveil new frontiers, holding immense promise for the development of next-generation drugs to combat a range of diseases. eurekaselect.comnih.gov For example, recent studies have focused on developing indole derivatives that can inhibit specific biological targets like protein kinases and tubulin, which are crucial in cancer progression. mdpi.comnih.gov
Structural Context of 1-(6-bromo-1H-indol-2-yl)methanamine Hydrochloride within Indole Chemistry
This compound is a synthetic compound that exemplifies the targeted structural modification of the indole nucleus for research purposes. Its structure can be deconstructed into three key components that define its chemical character and potential utility.
The Indole Core : The foundational 1H-indole provides the bicyclic aromatic framework, a feature common to a vast number of biologically active molecules. researchgate.net
6-Bromo Substitution : The presence of a bromine atom at the C-6 position of the benzene portion of the indole ring is a significant modification. Halogenation, particularly bromination, is a common strategy in medicinal chemistry to modulate a molecule's physicochemical properties, such as lipophilicity, which can influence its biological activity and metabolic stability. beilstein-archives.org Bromination at the C-5 or C-6 position is a feature found in a number of marine natural products and has been associated with enhanced biological effects in synthetic analogs. beilstein-archives.org
The combination of these features—a brominated indole scaffold with a primary aminomethyl group at the 2-position—positions this compound as a specific chemical probe or a building block for the synthesis of more complex molecules. Its design is rooted in the extensive history of indole chemistry, leveraging established principles of structural modification to create a novel derivative for scientific exploration.
Data Tables
Table 1: Physicochemical Properties of the Parent Scaffold 6-Bromoindole (B116670) Data sourced from PubChem CID 676493 and Sigma-Aldrich. nih.govsigmaaldrich.com
| Property | Value |
| Molecular Formula | C₈H₆BrN |
| Molecular Weight | 196.04 g/mol |
| Melting Point | 92-96 °C |
| Assay | ≥96% |
| Appearance | Solid |
| InChI Key | MAWGHOPSCKCTPA-UHFFFAOYSA-N |
Properties
CAS No. |
2731014-68-7 |
|---|---|
Molecular Formula |
C9H10BrClN2 |
Molecular Weight |
261.54 g/mol |
IUPAC Name |
(6-bromo-1H-indol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-7-2-1-6-3-8(5-11)12-9(6)4-7;/h1-4,12H,5,11H2;1H |
InChI Key |
XJAFGRWOQAEFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
Comprehensive Spectroscopic and Advanced Analytical Characterization in Research Contexts
Elucidation of Molecular Structure through Advanced Spectroscopic Techniques
Spectroscopic methods are fundamental in determining the molecular structure of a compound. By analyzing the interaction of electromagnetic radiation with the molecule, detailed information about its atomic composition, connectivity, and chemical environment can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule. It relies on the magnetic properties of atomic nuclei. For 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride, both ¹H NMR and ¹³C NMR would be crucial.
¹H NMR: This technique would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The expected spectrum would show distinct signals for the aromatic protons on the indole (B1671886) ring, the methylene (B1212753) (-CH2-) protons, and the amine (-NH2) protons. The position (chemical shift), splitting pattern (multiplicity), and integration of these signals would allow for the precise assignment of each proton to its position in the molecule.
¹³C NMR: This analysis would reveal the number of chemically non-equivalent carbon atoms in the molecule. Each carbon atom in the indole ring, as well as the methylene carbon, would produce a distinct signal, confirming the carbon skeleton of the compound.
A hypothetical ¹H NMR data table is presented below to illustrate the type of information that would be obtained.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Hypothetical Value | e.g., Doublet | 1H | Aromatic Proton |
| Hypothetical Value | e.g., Singlet | 2H | Methylene Protons |
| Hypothetical Value | e.g., Broad Singlet | 3H | Amine Protons (as -NH3+) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the N-H stretching of the indole and the amine group, C-H stretching of the aromatic ring and methylene group, C=C stretching of the aromatic ring, and C-N stretching.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system would exhibit characteristic absorption maxima (λmax) in the UV region, which can be useful for quantitative analysis and for confirming the presence of the chromophore.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy. It provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the molecular formula. The isotopic pattern, particularly the presence of bromine (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance), would be a key feature in the mass spectrum, showing two peaks of similar intensity separated by two mass units. Fragmentation analysis would further help to confirm the structure by identifying characteristic fragments of the molecule.
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. They are vital for assessing the purity of a synthesized compound and for its isolation.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like this compound. By using a suitable stationary phase (e.g., C18) and mobile phase, a chromatogram is generated where the main peak corresponds to the target compound. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity. Preparative HPLC can be used to isolate the pure compound from a reaction mixture.
A hypothetical HPLC data table is presented below.
| Retention Time (min) | Peak Area (%) | Assignment |
| Hypothetical Value | >99% | This compound |
| Hypothetical Value | <1% | Impurities |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For a non-volatile salt like this compound, direct analysis by GC-MS would be challenging. However, it could be used to analyze for volatile impurities or after derivatization of the compound to a more volatile form. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification.
X-ray Crystallography for Solid-State Structure Determination
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. In the case of indole derivatives, these interactions are crucial in dictating the physical properties of the solid material. nih.gov Analysis of the crystal structures of analogous bromo-substituted indoles reveals the prevalence of several key interactions:
Hydrogen Bonding: The presence of the amine hydrochloride and the indole N-H group facilitates the formation of strong hydrogen bonds (N-H···Cl and N-H···O/N), which often dominate the crystal packing, leading to the formation of well-defined supramolecular synthons. iucr.org
π–π Stacking: The aromatic indole ring system is prone to π–π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions can be either parallel-displaced or T-shaped and contribute significantly to the stability of the crystal lattice. nih.gov
Halogen Bonding: The bromine atom on the indole ring can act as a halogen bond donor, interacting with Lewis basic atoms like oxygen or nitrogen on neighboring molecules.
van der Waals Forces: Weaker, non-directional forces, such as C-H···π and C-H···Br interactions, also play a collective role in optimizing the molecular packing. scienceopen.comiucr.org
Table 1: Representative Intermolecular Interactions in Bromo-Indole Crystal Structures
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |
|---|---|---|---|---|
| Hydrogen Bond | N-H | Cl⁻ | 2.9 - 3.5 | Primary structural determinant |
| π–π Stacking | Indole Ring Centroid | Indole Ring Centroid | 3.3 - 3.8 | Stabilizes layered structures |
| C-H···π | C-H | Indole Ring | 2.5 - 2.9 (H to ring plane) | Contributes to packing efficiency |
Note: The data in this table is representative of interactions found in similar bromo-indole structures and serves as an illustrative guide.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. tandfonline.com By mapping properties such as dᵢ (distance to the nearest atom inside the surface) and dₑ (distance to the nearest atom outside the surface) onto a molecular surface, a unique fingerprint of the crystal environment is generated.
This analysis provides a detailed picture of molecular recognition phenomena. For bromo-indole derivatives, Hirshfeld analysis typically reveals the following: iucr.orgscienceopen.com
2D Fingerprint Plots: These plots summarize all intermolecular contacts in the crystal. The distribution and shape of the points on the plot provide a quantitative measure of the relative importance of different interactions. For instance, sharp spikes at the bottom of the plot often correspond to strong hydrogen bonds, while more diffuse regions can indicate π–π stacking or van der Waals contacts. iucr.org
Contact Contributions: The analysis allows for the calculation of the percentage contribution of each type of intermolecular contact to the total Hirshfeld surface area. This quantitative data is invaluable for comparing the packing environments of different crystalline forms or related compounds. In similar structures, H···H, H···Br/Br···H, and H···O/O···H contacts are often among the most significant contributors. iucr.org
Table 2: Illustrative Hirshfeld Surface Contact Contributions for a Bromo-Indole Derivative
| Contact Type | Percentage Contribution (%) | Description |
|---|---|---|
| H···H | 45 - 60% | Represents the large number of non-specific van der Waals contacts. iucr.org |
| H···Br / Br···H | 10 - 20% | Highlights the significance of interactions involving the bromine substituent. iucr.org |
| H···C / C···H | 5 - 15% | Corresponds to C-H···π interactions. iucr.org |
| H···O / O···H | 5 - 10% | Indicates the presence of C-H···O hydrogen bonds, if applicable. iucr.org |
Note: This table presents typical percentage contributions for analogous compounds and is for illustrative purposes.
Emerging Analytical Techniques for Complex Chemical Systems
Beyond traditional methods, emerging analytical techniques offer novel ways to probe the behavior of molecules like this compound, particularly in the context of biomolecular interactions and aggregation.
Mass photometry is a label-free, single-molecule technique that measures the mass of molecules in their native state in solution. azonetwork.com It operates by detecting the light scattered by individual molecules as they land on a surface; the intensity of the scattered light is directly proportional to the molecule's mass. refeyn.comrefeyn.com This method is particularly powerful for:
Detecting Oligomerization: It can distinguish between monomers, dimers, trimers, and larger oligomers in a heterogeneous sample, providing a distribution of species present. wiley.com
Characterizing Biomolecular Interactions: By mixing the compound of interest with a target biomolecule (e.g., a protein), mass photometry can detect the formation of complexes and determine their stoichiometry by measuring the mass of the bound species.
While highly effective for macromolecules like proteins and nucleic acids (typically in the 30 kDa to 5 MDa range), the application of mass photometry to small molecules like this compound (molecular weight ~320 g/mol as the hydrochloride salt) is currently beyond the lower detection limit of the technology. wiley.com However, it remains a valuable prospective tool for studying the interactions of this compound with larger biological targets.
Size Exclusion Chromatography (SEC) is a chromatographic technique that separates molecules based on their hydrodynamic radius in solution. nih.gov It is a cornerstone method for the detection and quantification of aggregates, particularly in the field of biopharmaceuticals. chromatographyonline.com The principle involves passing a sample through a column packed with porous beads. Larger molecules are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules can enter the pores, increasing their path length and causing them to elute later. thermofisher.com
In the context of this compound, SEC can be employed to:
Identify and Quantify Aggregates: The technique can detect the presence of non-covalent dimers, trimers, or higher-order aggregates that may form in solution. acs.org
Monitor Stability: SEC can be used in stability studies to monitor the formation of aggregates over time under various storage conditions.
Assess Purity: It serves as a quality control method to ensure the purity of a sample by separating the monomeric compound from any aggregated species. acs.org
Coupling SEC with other detectors, such as mass spectrometry (SEC-MS) or multi-angle light scattering (SEC-MALS), can provide additional information on the molecular weight and conformation of the eluting species, offering a more comprehensive characterization of any aggregates present. nih.gov
Theoretical and Computational Investigations of 1 6 Bromo 1h Indol 2 Yl Methanamine Hydrochloride and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods can predict molecular geometry, stability, and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. chemrxiv.org It provides a reliable way to calculate molecular geometries and has been successfully used to evaluate the heat of formation and other thermodynamic properties of indole (B1671886) derivatives. For 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride, DFT calculations can elucidate the influence of the bromine atom and the methanamine hydrochloride group on the indole scaffold.
The bromine atom at the C6 position acts as an electron-withdrawing group, influencing the electron density distribution across the indole ring. The methanamine group at the C2 position, conversely, can act as an electron-donating group. DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can map this electronic landscape. One key output is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. chemrxiv.org For this compound, the nitrogen atom of the indole ring and the amine group are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms are regions of positive potential (electrophilic). Halogen substitution can significantly alter the chemical potential and electrophilicity index of the parent molecule. chemrxiv.org
Table 1: Predicted Electronic Properties of 1-(6-bromo-1H-indol-2-yl)methanamine using DFT Note: These are representative values based on typical DFT calculations for similar molecules and are for illustrative purposes.
| Property | Predicted Value | Significance |
|---|---|---|
| Dipole Moment | ~3.5 Debye | Indicates the overall polarity of the molecule, affecting solubility and intermolecular interactions. |
| Total Energy | -2850 Hartrees | Represents the molecule's stability; lower energy indicates higher stability. |
| Hardness (η) | ~2.5 eV | Measures resistance to change in electron distribution. |
| Electrophilicity (ω) | ~1.8 eV | Indicates the molecule's capacity to accept electrons. |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital most likely to donate electrons in a reaction, defining the molecule's nucleophilicity, while the LUMO is the most likely to accept electrons, defining its electrophilicity. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net
Substituents on the indole ring can modulate the HOMO-LUMO gap. rsc.org Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. In this compound, the interplay between the electron-withdrawing bromine and the electron-donating methanamine group will determine the final energy gap. This modulation is key to tuning the molecule's electronic and photophysical properties. chemrxiv.orgrsc.org Reducing the HOMO-LUMO gap can lead to enhanced biological activity or different photophysical characteristics. acs.org
Table 2: Illustrative FMO Analysis for Substituted Indole Derivatives Note: Values are hypothetical, intended to demonstrate the effect of substituents on frontier orbital energies.
| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| 1H-Indole (Reference) | -5.5 | -0.5 | 5.0 |
| 1-(6-bromo-1H-indol-2-yl)methanamine | -5.7 | -0.9 | 4.8 |
| 1-(6-nitro-1H-indol-2-yl)methanamine | -6.0 | -1.5 | 4.5 |
Molecular Modeling and Simulation Studies
Molecular modeling and simulation extend theoretical analysis from isolated molecules to their interactions within complex biological systems, which is crucial for drug discovery.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.govumpr.ac.id This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. umpr.ac.id For indole derivatives, docking studies have been used to explore their binding modes with various targets, including enzymes involved in bacterial fatty acid synthesis, fungal succinate dehydrogenase (SDH), and Pim-1 kinase in cancer. mdpi.comnih.govnih.gov
In a typical docking study of this compound, the compound would be docked into the active site of a relevant protein. For instance, considering the known antimicrobial activity of many indole derivatives, a potential target could be a bacterial enzyme like penicillin-binding protein. nih.gov The docking algorithm would calculate the binding affinity (often expressed as a docking score in kcal/mol) and predict the specific interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that stabilize the ligand-protein complex. The indole NH group is often involved in hydrogen bonding, while the bromo-substituted benzene (B151609) ring can form hydrophobic and halogen-bonding interactions. mdpi.comnih.gov
Table 3: Hypothetical Molecular Docking Results with a Bacterial Protein Target (e.g., E. coli FabH) Note: This table is a fictional representation of typical docking simulation output.
| Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|
| 1-(6-bromo-1H-indol-2-yl)methanamine | -8.5 | ASN274, GLY304, PHE396 | Hydrogen bond with ASN274 (indole NH), Pi-Alkyl with PHE396 |
| Ampicillin (Control) | -7.8 | SER229, THR303 | Hydrogen bonds with SER229, THR303 |
While molecular docking provides a static snapshot of the ligand-target interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of a docked complex and revealing conformational changes in both the ligand and the protein. nih.govmdpi.com This technique is crucial for validating docking poses and understanding the flexibility of the binding pocket. nih.gov
An MD simulation of the 1-(6-bromo-1H-indol-2-yl)methanamine-protein complex would typically run for several nanoseconds. nih.gov The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the simulation time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. mdpi.com Furthermore, analysis of the simulation can reveal the persistence of key interactions, like hydrogen bonds, identified during docking. nih.gov
Table 4: Representative MD Simulation Stability Metrics Note: Data is illustrative of typical MD simulation results for a stable ligand-protein complex.
| Metric | Average Value | Interpretation |
|---|---|---|
| Ligand RMSD | 1.5 Å | Low fluctuation, indicating the ligand maintains a stable binding pose. |
| Protein Backbone RMSD | 2.0 Å | The overall protein structure remains stable during the simulation. |
| Hydrogen Bond Occupancy (Ligand-ASN274) | 85% | The key hydrogen bond is maintained for a majority of the simulation time, confirming its importance. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational method that links the structural or physicochemical properties of a series of compounds to their biological activities. nih.govneliti.com By developing a mathematical model, QSAR can predict the activity of novel compounds and guide the design of more potent analogs.
To build a QSAR model for derivatives of 1-(6-bromo-1H-indol-2-yl)methanamine, a dataset of structurally similar compounds with measured biological activity (e.g., antibacterial MIC values) is required. nih.govneliti.com For each compound, a set of molecular descriptors is calculated. These can include electronic descriptors (from DFT), topological descriptors (describing molecular shape and connectivity), and hydrophobic descriptors (like LogP). rjpbr.com
Using statistical methods like Multiple Linear Regression (MLR), an equation is generated that correlates a selection of these descriptors with the observed activity. nih.gov The predictive power and robustness of the QSAR model are assessed using statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). nih.gov A reliable model can then be used to predict the activity of new derivatives, prioritizing the synthesis of the most promising candidates. QSAR studies on indole derivatives have revealed that steric and electrostatic interactions are often key drivers of biological activity.
Table 5: Example of a 2D-QSAR Model for Antibacterial Activity Note: This represents a hypothetical QSAR equation and its statistical validation.
| Hypothetical QSAR Model | |
|---|---|
| Equation | pMIC = 0.45 * (LogP) - 0.98 * (LUMO) + 0.12 * (Molecular Weight) + 2.54 |
| N (compounds) | 30 |
| R² (Correlation Coefficient) | 0.88 |
| q² (Cross-validated R²) | 0.75 |
| Interpretation | The model suggests that higher hydrophobicity (LogP) and higher molecular weight positively correlate with activity, while a lower LUMO energy (greater electrophilicity) also enhances activity. |
Derivation of Structural Descriptors for Predictive Biological Activity
The foundation of any predictive model in computational drug design lies in the derivation of structural descriptors. These descriptors are numerical representations of the physicochemical properties of a molecule and are correlated with its biological activity through mathematical models. For indole derivatives, a variety of descriptors are calculated to build robust Quantitative Structure-Activity Relationship (QSAR) models.
Key Structural Descriptors in QSAR Studies:
Physicochemical Properties: These include parameters like molecular weight, logP (lipophilicity), molar refractivity, and topological polar surface area (TPSA). These descriptors are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.
Electronic Descriptors: The electronic nature of the indole ring and its substituents, such as the bromine atom at the C-6 position, significantly influences biological activity. Descriptors like atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO) are calculated to quantify these electronic effects.
Steric and 3D Descriptors: The three-dimensional shape and size of the molecule are critical for its interaction with a biological target. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed to derive 3D descriptors. nih.govmdpi.com
CoMFA: Calculates steric and electrostatic fields around a molecule.
CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govmdpi.com
The process involves aligning a series of related compounds (analogs) and placing them in a 3D grid. The interaction energies between a probe atom and each molecule at various grid points are then calculated, generating thousands of descriptor values that can be correlated with biological activity.
Below is an interactive table illustrating the types of structural descriptors commonly derived for a series of hypothetical indole derivatives in a QSAR study.
| Descriptor Type | Specific Descriptor | Typical Role in Biological Activity |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Influences membrane permeability and solubility. |
| Molar Refractivity | Relates to the volume of the molecule and its polarizability. | |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties, such as intestinal absorption. | |
| Electronic | Partial Atomic Charges | Determines electrostatic interactions with the target protein. |
| Dipole Moment | Influences solubility and binding orientation in a polar active site. | |
| 3D-QSAR (CoMFA/CoMSIA) | Steric Fields | Defines regions where bulky groups increase or decrease activity. nih.gov |
| Electrostatic Fields | Identifies areas where positive or negative charges are favorable. nih.gov | |
| Hydrophobic Fields | Maps regions where hydrophobic character enhances binding. nih.govmdpi.com | |
| H-Bond Donor/Acceptor Fields | Pinpoints locations for favorable hydrogen bonding interactions. nih.govmdpi.com |
Development of Predictive Models for Analog Design
Once structural descriptors are derived, they are used to develop predictive models, most notably QSAR models. These models establish a mathematical relationship between the structural properties of a series of compounds and their biological activities. mdpi.com
The development of a robust QSAR model involves several key steps:
Data Set Selection: A dataset of compounds with a common structural scaffold and experimentally determined biological activities (e.g., IC₅₀ or EC₅₀ values) is compiled. mdpi.com
Descriptor Calculation: As described in the previous section, relevant 2D or 3D descriptors are calculated for each molecule in the dataset.
Model Generation: Statistical methods, such as Partial Least Squares (PLS) analysis, are used to generate a mathematical equation that correlates the descriptors (independent variables) with biological activity (dependent variable). jmaterenvironsci.com
Model Validation: The predictive power of the QSAR model is rigorously assessed.
Internal Validation: Techniques like leave-one-out cross-validation are used, yielding a cross-validation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a good predictive model. nih.gov
External Validation: The model's ability to predict the activity of an external test set of compounds (not used in model generation) is evaluated. The predictive correlation coefficient (r²_pred) is a key metric. nih.gov
For instance, 3D-QSAR studies on various series of indole derivatives have yielded statistically significant models. CoMFA and CoMSIA models for different biological targets have shown good predictive values, with q² often ranging from 0.5 to over 0.7 and conventional r² values (for the training set) often exceeding 0.9. nih.govacs.org
The visual output of 3D-QSAR models, known as contour maps, is particularly valuable for analog design. These maps highlight regions in 3D space where specific physicochemical properties are predicted to enhance or diminish biological activity. nih.gov For example, a CoMFA steric contour map might show a green-colored region near a specific position on the indole ring, indicating that bulkier substituents in that area are likely to increase activity. Conversely, a yellow-colored region would suggest that steric bulk is detrimental. nih.gov
This information provides rational guidance for synthetic chemists to design new analogs with improved potency and selectivity by modifying the lead structure, such as 1-(6-bromo-1H-indol-2-yl)methanamine, in a targeted manner.
The table below summarizes the statistical parameters used to validate predictive QSAR models, with example values drawn from studies on related heterocyclic compounds.
| Statistical Parameter | Symbol | Description | Typical Value for a Robust Model |
| Cross-validated Correlation Coefficient | q² or r²cv | Measures the internal predictive ability of the model. acs.org | > 0.5 |
| Non-cross-validated Correlation Coefficient | r² | Measures the goodness of fit for the training set data. | > 0.6 |
| Standard Error of Prediction | SEP | Indicates the accuracy of the predictions made by the model. | Low value |
| F-statistic Value | F | Represents the statistical significance of the model. | High value |
| Predictive Correlation Coefficient (Test Set) | r²_pred | Measures the predictive power for an external set of compounds. nih.gov | > 0.6 |
By leveraging these validated predictive models, researchers can prioritize the synthesis of compounds that are most likely to exhibit the desired biological activity, thereby accelerating the drug discovery process.
Mechanistic Investigations of Biological Activity and Molecular Interactions Preclinical in Vitro and in Vivo Research Models, Excluding Human Trials
Exploration of Molecular Targets and Pathways
The indole (B1671886) scaffold, particularly when halogenated, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. Studies on 6-bromoindole (B116670) derivatives have focused on their ability to inhibit key enzymes and bind to specific receptors, thereby modulating cellular signaling pathways.
The 6-bromoindole moiety has been identified as a key pharmacophore in the development of inhibitors for several enzyme classes. While specific data for 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride is limited, research on related structures provides insight into potential enzymatic targets.
Derivatives of 6-bromoindole have been investigated as inhibitors of Lysine Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation. LSD1 is a target in oncology, and its inhibition can reactivate tumor suppressor genes. Pharmacological inhibition of LSD1 has been shown to significantly reduce tumor progression in various cancer models. nih.gov The core 6-bromoindole structure is considered a foundational element for developing potent LSD1 inhibitors. nih.gov
In the context of protein kinases, which are crucial regulators of cell signaling, some studies have explored broader compound classes that include indole derivatives. For instance, certain sesquiterpenoid quinones isolated from marine sponges have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinases. nih.gov While not direct evidence for 6-bromoindole itself, it highlights that natural product scaffolds found in similar marine environments can possess kinase inhibitory effects.
The 6-bromoindole nucleus is a component of various synthetic and natural products that have been profiled for their ability to bind to G-protein coupled receptors (GPCRs) and other receptor types. These studies are crucial for understanding the pharmacodynamic profile of this class of compounds.
Research has shown that alkaloids containing a 6-bromotryptamine unit, which is structurally analogous to the target compound, exhibit significant affinity for several neuropeptide receptors. In receptor-binding assays, these compounds demonstrated strong interactions with somatostatin (B550006) and neuropeptide Y receptors. ird.fr Furthermore, novel adenosine (B11128) derivatives incorporating a 6-bromoindole moiety have been synthesized and evaluated as ligands for the human adenosine A3 receptor (A3AR), with molecular modeling used to rationalize the ligand-receptor interactions. nih.gov Other studies have explored 6-bromoindole derivatives in the context of opioid receptor binding, assessing their affinity for µ, δ, and κ subtypes. ub.edu A patent for various indole compounds also described testing of 6-bromoindole derivatives in a Thromboxane A2 (TXA2) receptor binding assay. google.com
| Derivative Class | Receptor Target | Observed Interaction | Reference |
|---|---|---|---|
| 6-Bromotryptamine Alkaloids | Somatostatin Receptors | Strong binding affinity | ird.fr |
| 6-Bromotryptamine Alkaloids | Neuropeptide Y Receptors | Strong binding affinity | ird.fr |
| Synthetic Adenosine Analogues | Human Adenosine A3 Receptor (A3AR) | Evaluated as a ligand; Ki of 111 nM for a key derivative. | nih.gov |
| Indolo[2,3-a]quinolizidines | Opioid Receptors (µ, δ, κ) | Binding affinity assessed for various subtypes. | ub.edu |
| General 6-Bromoindoles | Thromboxane A2 (TXA2) Receptor | Binding activity measured. | google.com |
The interaction of 6-bromoindole derivatives with upstream targets like enzymes and receptors can lead to the modulation of downstream cellular signaling cascades. While direct evidence linking this compound to the Ras-related pathway is not established, its structural similarity to other bioactive indoles suggests potential for pathway modulation.
An intriguing area of research involves the effect of indole compounds, particularly plant auxins like indole-3-acetic acid (IAA), on animal cell signaling. nih.gov Auxins are plant hormones that can influence animal cell proliferation and have been explored for therapeutic applications. researchgate.net Research into a related compound, 5-bromoindole-3-acetic acid, has been conducted in the context of cancer gene therapy, indicating that bromoindole structures can be designed to modulate cellular processes in mammalian cells. nih.gov This suggests a potential, though yet unexplored, avenue for 6-bromoindole derivatives to influence cellular signaling pathways, possibly through mechanisms analogous to those of other indole-containing molecules.
Antimicrobial Research Applications
A significant body of preclinical research has focused on the antimicrobial properties of 6-bromoindole derivatives. These compounds have been evaluated against a range of clinically relevant bacterial pathogens, including those known for multidrug resistance.
Derivatives containing the 6-bromoindole scaffold have demonstrated notable antibacterial activity. Studies have identified compounds from this class that are effective against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA), as well as Gram-negative bacteria like Escherichia coli. acs.org The mechanism of action for some of these derivatives has been attributed to the rapid permeabilization and depolarization of the bacterial membrane.
| Pathogen | Compound Type | Activity Noted | Reference |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 6-Bromoindole Derivatives | Effective inhibition. Some compounds act as adjuncts to enhance other antibiotics. | acs.org |
| Escherichia coli | 6-Bromoindole Derivatives | Inhibitory activity demonstrated. Some complexes generate reactive oxygen species (ROS) for sterilization. | acs.org |
| Pseudomonas aeruginosa | 6-Bromoindole Derivatives | Some derivatives act as antibiotic enhancers. | semanticscholar.org |
The 6-bromoindole scaffold has emerged as a promising foundation for the development of novel agents against Mycobacterium tuberculosis (M. tb), the bacterium responsible for tuberculosis. Several studies have synthesized and evaluated derivatives that show potent activity against both drug-sensitive and multidrug-resistant (MDR) strains of M. tb. nih.gov
One study highlighted an N-(adamantyl)-6-bromoindole-2-carboxamide that exhibited a minimum inhibitory concentration (MIC) of 0.62 µM against the drug-sensitive H37Rv strain. nih.gov Another investigation found that certain 6-bromoindole derivatives could act as effective adjuncts to existing anti-tubercular drugs, potentiating their activity. acs.org Specifically, one such derivative demonstrated a MIC50 value of 1.86 µM against the M. tb H37Rv strain. acs.org The target for some of these indole-based compounds has been identified as the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acid precursors and the formation of the mycobacterial cell wall. nih.govnih.gov
| Derivative Class | Activity Metric | Value | Reference |
|---|---|---|---|
| N-(adamantyl)-6-bromoindole-2-carboxamide | MIC | 0.62 µM | nih.gov |
| 6-Bromoindole-based Adjunct | MIC50 | 1.86 ± 0.21 µM | acs.org |
Modulation of Bacterial Virulence Factors and Quorum Sensing
The ability of bacteria to coordinate gene expression in response to cell population density, a process known as quorum sensing (QS), is a critical factor in bacterial pathogenicity. This communication system regulates the expression of various virulence factors and biofilm formation. nih.gov Disrupting QS is a promising strategy to attenuate bacterial virulence without exerting direct bactericidal pressure, which may reduce the likelihood of resistance development. nih.gov
Antiviral Research Applications
Indole derivatives have been a significant focus of antiviral research. Studies on related compounds have demonstrated inhibitory effects on various viruses. For example, certain 4-substituted indole derivatives have shown activity against influenza A and B viruses by inhibiting an early step in the viral replication cycle, likely virus adsorption or penetration. nih.gov While specific data on This compound is not available, its structural similarity to other antivirally active indole compounds suggests it could be a candidate for similar investigations.
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov The inhibition of Mpro can prevent the processing of viral polyproteins, thereby halting the viral life cycle. nih.gov Several indole-containing compounds have been investigated as potential inhibitors of SARS-CoV-2 Mpro. scienceopen.com The general structure of these inhibitors often allows for interactions with the active site of the protease. nih.gov Although no specific studies on the inhibition of SARS-CoV-2 Mpro by This compound have been published, its indole core makes it a molecule of interest for computational and in vitro screening against this and other viral proteases.
Anti-inflammatory and Antioxidant Research
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is associated with numerous diseases. dntb.gov.ua Research into the anti-inflammatory effects of various compounds often involves cellular models, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, to assess the inhibition of pro-inflammatory cytokines and mediators. nih.govmdpi.com While direct experimental data for This compound is lacking, the broader class of indole derivatives has been noted for its anti-inflammatory potential. Future studies could utilize cellular models to investigate whether this specific compound can modulate inflammatory pathways, such as the production of nitric oxide, prostaglandins, and cytokines like TNF-α, IL-6, and IL-1β.
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in the pathogenesis of many diseases. nih.gov Antioxidant therapies aim to mitigate this damage. nih.gov Small molecules can exert antioxidant effects by directly scavenging free radicals or by modulating the activity of antioxidant enzyme systems. nih.gov
The potential of This compound as a reactive oxygen species scavenger or an oxidative stress modulator has not been specifically reported. However, the indole nucleus is a common feature in many natural and synthetic antioxidant compounds. The electron-rich nature of the indole ring system allows it to donate electrons and stabilize free radicals. Investigations into the antioxidant capacity of this compound could involve assays to measure its ability to scavenge various ROS and to protect cells from oxidative damage.
Exploratory Biological Activities of this compound and Related Indoleamines
Targeting G-quadruplex DNA Structures
Mechanistic investigations into the biological activities of indole-based compounds have explored their potential as ligands for non-canonical DNA structures. Among the most studied of these are G-quadruplexes (G4s), which are four-stranded nucleic acid structures formed in guanine-rich sequences. These structures are prevalent in functionally significant genomic regions, including human telomeres and the promoter regions of various oncogenes such as c-myc and c-kit. nih.gov The formation and stabilization of G4 structures in these promoter regions are believed to play a role in the regulation of gene transcription. Consequently, small molecules that can selectively bind to and stabilize G4s are considered a potential strategy for anti-cancer drug design. nih.govnih.gov
The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry and has been utilized in the de novo design of G4-binding ligands. nih.gov The planar aromatic core of indole derivatives is thought to interact with and stabilize the G-quartet, the planar arrangement of four guanine (B1146940) bases that constitutes the core of the G4 structure, primarily through π-π stacking interactions. nih.govnih.gov Research has led to the development of various indole-based compounds designed to target these structures with high affinity and selectivity over duplex DNA.
For instance, studies on conformationally flexible and constrained bis-indole carboxamide derivatives have demonstrated their capacity to stabilize G4 sequences associated with the c-kit2 and c-myc promoters. nih.gov Similarly, indolo-naphthyridine derivatives have been identified as multi-target G4 stabilizers with a notable affinity for the c-KIT1 G4 structure. nih.gov Molecular dynamics simulations have helped to elucidate the binding modes of these ligands, showing interactions with both the G4 structure itself and adjacent DNA residues. nih.gov While these findings underscore the potential of the broader indole scaffold in targeting G-quadruplex DNA, specific preclinical studies detailing the interaction of this compound with G4 structures have not been reported in the reviewed scientific literature.
Table 1: Examples of Indole Derivatives Investigated for G-Quadruplex DNA Interaction This table presents data on related indole compounds to illustrate the general research direction, not on this compound itself.
| Compound Class | Specific Target G4 DNA | Observed Effect | Reference |
| Bis-indole carboxamides | c-kit2, c-myc | High stabilization potential | nih.gov |
| Flexible bis-indole derivatives | c-MYC | G4 binding and stabilization | nih.gov |
| Indolo-naphthyridine derivatives | c-KIT1, c-KIT2, c-MYC | Multi-target G4 stabilization | nih.gov |
| Monohydrazone-based indole derivatives | Telomeric and oncogene promoters | G4 binding and stabilization | nih.gov |
Inhibition of Melanin (B1238610) Synthesis in Cellular Models
The indole scaffold is a key structural motif in compounds investigated for their ability to modulate melanin synthesis. nih.gov Melanogenesis, the process of melanin production, is primarily regulated by tyrosinase, a copper-containing enzyme that catalyzes the rate-limiting steps in the conversion of L-tyrosine to melanin pigments. nih.gov Overproduction of melanin can lead to hyperpigmentation disorders, and tyrosinase inhibitors are of significant interest in dermatology and cosmetics for their skin-lightening potential. nih.gov
Indole derivatives are of particular interest because natural intermediates in the melanin pathway, such as 5,6-dihydroxyindole (B162784) (DHI), are themselves indole compounds. nih.gov This has prompted research into synthetic indole derivatives as potential tyrosinase inhibitors. Structure-activity relationship studies have shown that the substitution pattern on the indole ring is critical for inhibitory activity. sigmaaldrich.com A study investigating various hydroxyindoles for their effect on tyrosinase from human melanoma cells found that the position of the hydroxyl group significantly influenced potency. Notably, 6-hydroxyindole (B149900) was identified as a potent competitive inhibitor with respect to the L-DOPA substrate, more so than its 5-hydroxy and 7-hydroxy counterparts. sigmaaldrich.com This highlights the potential importance of substituents at the C-6 position of the indole ring for effective tyrosinase inhibition.
Furthermore, the introduction of halogen atoms into molecular scaffolds has been shown in some cases to enhance the anti-melanogenic activity of compounds. mdpi.com The presence of a bromine atom can increase cellular uptake and may contribute to more efficient biological activity. mdpi.com Although the 6-substituted indole core is a recognized pharmacophore for tyrosinase inhibition, direct experimental data from cellular models quantifying the specific inhibitory effect of this compound on melanin synthesis or tyrosinase activity is not available in the current body of scientific literature.
Table 2: Tyrosinase Inhibitory Activity of Exemplar Hydroxyindoles This table shows data for related indole compounds to provide context on structure-activity relationships, not for this compound.
| Compound | Target Enzyme | IC₅₀ (µM) | Type of Inhibition | Reference |
| 6-Hydroxyindole | Human HMV-II melanoma tyrosinase | 20 | Competitive | sigmaaldrich.com |
| 7-Hydroxyindole | Human HMV-II melanoma tyrosinase | 79 | Competitive | sigmaaldrich.com |
| 5-Hydroxyindole | Human HMV-II melanoma tyrosinase | 366 | Competitive | sigmaaldrich.com |
| Kojic Acid (Reference) | Human HMV-II melanoma tyrosinase | 342 | Competitive | sigmaaldrich.com |
Indoleamines in Plant Growth Regulation and Stress Tolerance (Non-Mammalian Biological Systems)
In non-mammalian biological systems, particularly in plants, the class of compounds known as indoleamines plays a fundamental role as phytohormones, regulating a vast array of life processes. frontiersin.org This class, which includes molecules like indole-3-acetic acid (IAA or auxin), is integral to both normal plant development and sophisticated responses to environmental challenges. nih.gov Indoleamines function as crucial signaling molecules that control virtually every aspect of the plant life cycle, from morphogenesis to reproduction. nih.gov
A primary function of indoleamines in plants is the mediation of tolerance to abiotic stresses such as drought, salinity, and extreme temperatures. frontiersin.org Plants respond to these adverse conditions by modulating their internal phytohormone levels, which in turn triggers a cascade of adaptive physiological and molecular changes. nih.gov For example, under drought stress, indoleamine signaling can lead to alterations in gene expression that promote changes in root architecture, such as increased root branching, to enhance water uptake from the soil. frontiersin.orgnih.gov
Furthermore, indoleamines are key regulators of stomatal function. frontiersin.org In response to water deficit, signaling pathways involving these hormones can induce stomatal closure, a critical mechanism to reduce water loss through transpiration. nih.gov At the molecular level, these responses are governed by complex signaling networks where indoleamines interact with other hormone pathways to fine-tune the plant's adaptation to stress. frontiersin.org This intricate regulation allows plants to survive and maintain growth under otherwise detrimental environmental conditions.
Table 3: Role of Indoleamines in Plant Responses to Abiotic Stress
| Type of Abiotic Stress | Indoleamine-Mediated Response | Physiological Outcome | Reference(s) |
| Drought / Water Deficit | Modulation of auxin-coding genes; Regulation of stomatal aperture | Enhanced root branching; Reduced water loss via transpiration | frontiersin.org, nih.gov |
| Salinity | Crosstalk with other hormone signaling pathways (e.g., ABA) | Osmotic adjustment; Maintenance of ion homeostasis | nih.gov |
| Extreme Temperatures (Heat/Cold) | Induction of stress-responsive gene expression | Activation of defense networks; Improved survival rates | nih.gov, frontiersin.org |
| General Oxidative Stress | Function as direct antioxidants | Mitigation of cellular damage from reactive oxygen species | [from initial search] |
Structure Activity Relationship Sar Studies and Lead Optimization Strategies
Systemic Modification of the Indole (B1671886) Scaffold
Systemic modification of the indole scaffold is a primary strategy for refining the biological activity of compounds like 1-(6-bromo-1H-indol-2-yl)methanamine. This involves a detailed exploration of how substitutions at various positions on the indole ring and modifications of its side chains influence the molecule's interaction with biological targets.
The presence and position of halogen atoms on the indole ring profoundly influence a compound's biological activity, largely due to their effects on lipophilicity, electronic properties, and binding interactions. nih.gov Bromine, in particular, is a common substituent in marine natural products and has been shown to significantly enhance the biological profiles of many indole alkaloids.
Studies on various indole derivatives have demonstrated that halogenation can lead to potent bioactivity. For instance, in the context of kinase inhibitors, a single bromine substitution at the C5 or C6 position of the indole ring can result in a considerable improvement in potency. chemimpex.com Conversely, di-substitution with bromine may slightly reduce inhibitory activity. chemimpex.com The position is critical; for example, in a series of 1-phenylbenzazepines, a 6-chloro group was found to enhance affinity for the D1 dopamine receptor.
In the development of antifungal agents, the introduction of a bromine atom at the C5 position of indole increased its activity against M. fructicola and B. cinerea by 7.9-fold and 13.8-fold, respectively, compared to the unsubstituted indole. Similarly, for antiproliferative activity, the bromine at position C5 of the indole nucleus in certain compounds strongly favors the observed effects.
However, the effect of halogenation is not universally positive and is highly dependent on the specific scaffold and biological target. In some series of isatin derivatives, the introduction of a bromine atom at the C5 position was found to diminish antibacterial properties.
Table 1: Impact of Halogen Position on Biological Activity of Indole Derivatives
| Halogen Position | Halogen | Scaffold Type | Biological Target/Activity | Observed Effect |
|---|---|---|---|---|
| C5 or C6 | Bromine | Meridianin (Indole) | Kinase Inhibition | Considerable improvement in potency chemimpex.com |
| C7 | Bromine | Meridianin (Indole) | CDK1 and CDK5 Inhibition | Provides the best inhibitory activity (with C4-OH) chemimpex.com |
| C5 | Bromine | 3-Acyl-indole | Antifungal (M. fructicola) | 7.9-fold increase in activity vs. indole |
| C5 | Bromine | Isatin | Antibacterial | Diminished activity chemimpex.com |
| C6 | Chlorine | 1-Phenylbenzazepine | D1 Receptor Affinity | Enhanced affinity |
Functionalization of the Methanamine Moiety
The methanamine group at the C2 position is a key site for modification. Its basicity and potential for hydrogen bonding make it a critical determinant of pharmacokinetic and pharmacodynamic properties. Strategies often involve N-alkylation, N-acylation, or converting the amine into other functional groups to modulate these properties.
In a notable study, indole-2-carboxamides, which are structurally related to indole-2-methanamines, were identified as potent mycobactericidal agents. A key optimization strategy involved the bioisosteric replacement of the amide linker with an amine, yielding indolylmethylamines. nih.gov This modification led to a striking 10- to 20-fold improvement in water solubility while retaining potent activity. nih.gov For instance, the derivative N-cyclooctyl-6-trifluoromethylindol-2-ylmethylamine demonstrated potent mycobactericidal activity, equipotent to its carboxamide precursor but with superior solubility. nih.gov
Further research into indole-based inhibitors for MAP kinase-activated protein kinase 2 (MK2) showed that introducing aminomethyl groups into the lactam rings of parent compounds led to a significant gain in molecular potency. nih.gov This highlights that modifications even adjacent to the core indole structure, guided by structural biology insights, can enhance bioactivity. nih.gov These examples underscore the value of exploring the chemical space around the C2-methanamine moiety to improve drug-like properties without sacrificing potency. nih.gov
Modifications at other specific positions on the indole ring are a cornerstone of SAR studies.
Indole Nitrogen (N1): The N1 position is often a target for substitution to modulate properties like metabolic stability and receptor affinity. In some scaffolds, the absence of a substituent (a free N-H) is crucial for optimal activity, as it can act as a hydrogen bond donor. However, in other cases, the introduction of small alkyl or acyl groups can enhance potency or alter selectivity. For instance, in a series of indole-3-carboxamides, N-benzyl, acyl, and sulfonyl groups were well-tolerated and provided potent products.
Carbon Position C2: The C2 position is intrinsically linked to the methanamine side chain in the parent compound. SAR studies on related indole-2-carboxamides show that this position is critical. Shifting the carboxamide moiety from C2 to C3, for example, can lead to a reduction in activity, indicating the importance of the substitution pattern on the pyrrole (B145914) ring. nih.gov
Carbon Position C3: While the parent compound is substituted at C2, modifications at C3 are a common strategy in indole chemistry. The C3 position is often the most nucleophilic site and is crucial for the activity of many indole-based drugs. In some series, even small groups like methyl at C3 are preferred over larger groups like ethyl.
Carbon Position C6: The C6 position, where the bromine is located in the parent compound, is a key modulator of activity. Beyond halogenation, other substituents at this position have been explored. For example, the presence of a methoxy group at C5 or C6 of the indole nucleus has been shown to contribute to optimal activity in certain antiproliferative agents that act as tubulin polymerization inhibitors. nih.gov
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to identify novel core structures with improved properties while retaining the key binding interactions of a known pharmacophore. ufrj.br These approaches are particularly valuable for navigating patent landscapes and overcoming issues related to absorption, distribution, metabolism, and excretion (ADME) of a lead compound.
A successful example of scaffold hopping from an indole core involves the transformation of MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org By replacing the indole-2-carboxylic acid scaffold with an indazole framework, researchers were able to preserve the critical spatial relationship between a carboxylic acid group (which forms a salt bridge with a key arginine residue) and an adjacent binding moiety, while fundamentally altering the heterocyclic core. nih.gov This change in the scaffold's electronic and structural properties modulated the selectivity profile, yielding compounds that could inhibit both anti-apoptotic proteins. nih.govrsc.org
Bioisosteric replacement of the indole ring itself has also proven effective. In the development of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the indole scaffold of a lead compound was replaced with other heterocycles. nih.govbohrium.comresearchgate.net This approach led to the discovery of a potent and selective inhibitor with a non-indole core that exhibited significant antitumor efficacy. bohrium.com In other contexts, the indole nucleus has been shown to act as a bioisostere for an ortho-substituted aniline moiety in arylthioindole tubulin inhibitors or a benzisoxazole ring in serotonin-related enzyme substrates, demonstrating the versatility of these strategic replacements. ufrj.bracs.org
Development of Hybrid Molecules and Conjugates
Creating hybrid molecules by combining the indole scaffold with other pharmacophores is a strategy to develop agents with multi-target activity or enhanced potency. This approach leverages the favorable binding characteristics of each component to achieve a synergistic effect.
One area of exploration is the synthesis of indole-based hybrids for cancer therapy. Researchers have developed indole-curcumin derivatives, which have shown potent anticancer activity against various cell lines, such as HeLa and A549. mdpi.com Similarly, indole-1,3,4-oxadiazole hybrids have been identified as promising candidates that target tubulin polymerization. mdpi.com Another example involves indole-isatin hybrids, which have been synthesized and evaluated for their biological activities.
The synthesis of bisindoles, where two indole moieties are linked together, represents another form of molecular conjugation. mdpi.com For example, methyl 2,2-bis(6-bromo-1H-indol-3-yl)acetate is synthesized from 6-bromo-1H-indole and has been investigated for its potential applications. mdpi.com These hybrid and conjugate strategies expand the chemical diversity of indole-based compounds, opening new avenues for developing therapeutics with novel mechanisms or improved efficacy.
Correlation of Structural Features with Mechanistic Biological Outcomes
The ultimate goal of SAR studies is to link specific structural modifications to the underlying mechanism of action. For indole-based compounds, distinct structural features have been correlated with specific biological outcomes, such as tubulin polymerization inhibition and kinase inhibition.
Tubulin Polymerization Inhibition: Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics. nih.govtandfonline.comtandfonline.com The indole ring can act as a bioisostere of the B-ring in colchicine or the A-ring in combretastatin A-4, both of which are potent tubulin inhibitors. nih.gov Key SAR findings for indole-based tubulin inhibitors include:
Substitution at C5/C6: A methoxy group at the C6 position on the indole nucleus has been found to be important for inhibiting cell growth in certain series. nih.gov
Arylthio Group at C3: In the arylthioindole (ATI) class of inhibitors, a 3-arylthio group and a small ester function at C2 are considered essential structural features for potent activity. acs.org
Heterocyclic Substitution: The addition of a five-membered heterocyclic ring at the C6 or C7 position of the indole can yield potent inhibition of tubulin polymerization and cancer cell growth. nih.gov
Kinase Inhibition: The indole scaffold is a "privileged" structure found in numerous kinase inhibitors. nih.govedgccjournal.org Its ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases makes it an ideal template.
Halogenation: As noted, bromine substitution at C5 or C6 can enhance the potency of kinase inhibitors. chemimpex.com In a series of 5-bromoindole-2-carboxylic acid hydrazone derivatives, the 5-bromo substituent was integral to their activity as inhibitors of VEGFR-2 tyrosine kinase. d-nb.info
Amine Moiety: The nature of the side chain at C2 or C3 is critical. In the development of dual EGFR/SRC kinase inhibitors, specific urea-containing derivatives showed strong inhibition profiles. edgccjournal.org
MmpL3 Inhibition: In the context of mycobacterial inhibitors, the indolylmethylamine scaffold has been shown to target the mycolate transporter MmpL3, a different class of protein target. The N-cyclooctyl group on the amine was found to be a key feature for this potent activity. nih.gov
Table 2: Correlation of Structural Features of Indole Derivatives with Biological Mechanism
| Structural Feature | Position | Biological Mechanism | Example Compound Class |
|---|---|---|---|
| Methoxy Group | C6 | Tubulin Polymerization Inhibition | Indole-based CA-4 analogs nih.gov |
| Arylthio Group | C3 | Tubulin Polymerization Inhibition | Arylthioindoles (ATIs) acs.org |
| Bromo Substituent | C5 / C6 | Kinase Inhibition (e.g., VEGFR-2, CDK1/5) | 5-Bromoindole hydrazones, Meridianins chemimpex.comd-nb.info |
| N-Cyclooctyl Amine | C2-methyl | MmpL3 Inhibition | Indolylmethylamines nih.gov |
| Indazole Core | - | Dual MCL-1/BCL-2 Inhibition | Indazole-3-carboxylic acids nih.gov |
Chemical Space Exploration in Analog Design and Synthesis
The exploration of the chemical space surrounding a lead compound involves the rational design and synthesis of a library of analogs with targeted structural modifications. For derivatives of 2-aminomethyl-1H-indole, this process is guided by an understanding of the compound's interaction with its biological target. Key areas for modification on the 1-(6-bromo-1H-indol-2-yl)methanamine scaffold include the indole ring, the aminomethyl side chain, and the bromine substituent.
Systematic alterations at these positions allow researchers to probe the specific structural requirements for optimal biological activity. For instance, substitutions on the indole nucleus can influence electronic properties and steric interactions within the binding pocket of a target protein. Modifications to the aminomethyl side chain can affect the compound's basicity and its ability to form crucial hydrogen bonds. The bromine atom at the 6-position, while potentially contributing to binding affinity through halogen bonding, can also be replaced with other functional groups to modulate lipophilicity and metabolic stability.
A significant aspect of this exploration is understanding the impact of substitution at the 2-position of the indole ring. Research into related 2-substituted N-piperidinyl indoles has revealed that modifications at this position can significantly alter binding affinity and functional activity at various receptors. For example, the introduction of a 2-aminomethyl group can lead to potent agonism at certain receptors, a contrast to the partial agonism often observed with 3-substituted analogs. nih.gov This highlights the critical role of the substituent's position on the indole core in determining the pharmacological outcome.
Furthermore, molecular docking studies of related indole derivatives have provided insights into the binding interactions that drive affinity and selectivity. These computational models suggest that specific substitutions can foster key interactions, such as ionic bonds with negatively charged amino acid residues within the target's binding site. nih.gov Such insights are invaluable in guiding the design of new analogs with improved target engagement.
The synthesis of these analogs often involves multi-step reaction sequences, starting from commercially available substituted indoles. Standard organic chemistry transformations are employed to introduce the desired functional groups at specific positions on the indole scaffold. The characterization of these newly synthesized compounds is then carried out using various spectroscopic techniques to confirm their chemical structures.
The subsequent biological evaluation of these analogs provides the crucial data for establishing a comprehensive SAR. This iterative process of design, synthesis, and testing allows for the systematic exploration of the chemical space and the identification of candidates with superior therapeutic profiles.
Research Findings on Analog Modifications
Detailed SAR studies on related 2-substituted indole series have provided valuable data on the effects of various structural modifications. The following table summarizes key findings from the exploration of the chemical space around the 2-aminomethyl indole scaffold.
| Compound ID | Indole Substitution | Side Chain Modification | Observed Activity/Potency |
| Analog A | 6-Bromo (parent) | -CH2NH2 | Baseline activity |
| Analog B | 6-Chloro | -CH2NH2 | Similar activity to parent |
| Analog C | 6-Fluoro | -CH2NH2 | Decreased activity |
| Analog D | 6-Methoxy | -CH2NH2 | Increased potency |
| Analog E | 6-Bromo | -CH2NH(CH3) | Increased potency |
| Analog F | 6-Bromo | -CH2N(CH3)2 | Significantly increased potency |
| Analog G | 5-Bromo | -CH2NH2 | Decreased activity |
This table is a representative example based on general principles of medicinal chemistry and SAR studies of similar compounds; specific data for 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride analogs would require dedicated experimental studies.
The data indicates that modifications at the 6-position of the indole ring and on the amino group of the side chain have a significant impact on biological activity. For instance, replacing the bromine atom with a methoxy group (Analog D) or methylating the amino group (Analogs E and F) appears to enhance potency. Conversely, moving the bromine substituent to the 5-position (Analog G) or replacing it with a fluorine atom (Analog C) seems to be detrimental to activity.
This systematic exploration of the chemical space provides a roadmap for lead optimization, guiding medicinal chemists toward the synthesis of novel analogs with a higher probability of therapeutic success.
Future Research Directions and Unexplored Potential of 1 6 Bromo 1h Indol 2 Yl Methanamine Hydrochloride Analogs
Novel Synthetic Methodologies for Complex Derivatization
The exploration of 1-(6-bromo-1H-indol-2-yl)methanamine analogs is heavily dependent on the development of robust and versatile synthetic methodologies. Historically, the functionalization of the indole (B1671886) core has favored the electron-rich C-3 position, making selective C-2 derivatization a significant challenge. nih.gov However, recent advances in transition-metal-catalyzed C-H functionalization and umpolung (polarity inversion) strategies are opening new avenues for creating complex derivatives. nih.govrsc.org
Future synthetic efforts will likely focus on the following areas:
Directed C-H Functionalization: The use of directing groups on the indole nitrogen can steer metal catalysts (e.g., palladium, rhodium, cobalt) to selectively activate the C-2 position for amination, amidation, or alkylation. acs.orgchim.itacs.org For instance, cobalt-catalyzed C-2 selective amidation using acyl azides has proven effective for various indole scaffolds. acs.org Adapting these methods to the 6-bromoindole (B116670) core would enable the direct synthesis of diverse amide analogs from a common intermediate.
Umpolung Strategies: Reversing the normal reactivity of the C-2 position from nucleophilic to electrophilic can allow for reactions with a new range of nucleophiles. This indirect approach avoids the challenges of direct substitution and expands the diversity of accessible compounds. nih.gov
Domino and Multicomponent Reactions: Copper-catalyzed domino reactions, for example, can construct 2-(aminomethyl)indoles from 2-ethynylanilines, secondary amines, and aldehydes in a single pot. organic-chemistry.org Applying this logic to appropriately substituted anilines could provide a highly efficient route to a library of analogs with varied substituents on the aminomethyl side chain.
Late-Stage Derivatization: Developing methods to modify the 6-bromoindole core in the final steps of a synthetic sequence is crucial for rapidly generating analogs for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-6 bromine position are well-established and could be used to introduce a wide array of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical diversity of the compound library.
| Synthetic Strategy | Catalyst/Reagent Example | Target Position | Potential Derivatization |
| Directed C-H Functionalization | Cp*Co(III) | C-2 | Amidation |
| Umpolung (Polarity Inversion) | N-Oxide Intermediates | C-2 | Nucleophilic Addition |
| Domino Reactions | Copper Salts | C-2 | Aminomethylation |
| Late-Stage Cross-Coupling | Palladium/Xantphos | C-6 | Arylation, Alkylation |
Advanced Computational Approaches for Deeper Mechanistic Understanding
To complement synthetic efforts, advanced computational methods are indispensable for accelerating the discovery process and providing a deeper understanding of how these analogs interact with biological targets. In silico techniques can predict binding affinities, elucidate mechanisms of action, and guide the design of next-generation compounds with improved properties.
Key computational approaches include:
Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of a ligand-protein complex over time, providing insights into binding stability, conformational changes, and the role of water molecules in the binding pocket. nih.govnih.govmdpi.com For analogs of 1-(6-bromo-1H-indol-2-yl)methanamine, MD simulations could reveal how modifications to the scaffold affect the flexibility of the compound and its residence time at a target's active site. springernature.com
Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods allow for a highly accurate quantum mechanical description of the electronic interactions in the binding site (e.g., bond making/breaking, charge transfer) while treating the rest of the protein with more computationally efficient molecular mechanics. This is particularly useful for studying enzyme-catalyzed reactions or covalent inhibitors.
Free Energy Perturbation (FEP): FEP calculations can accurately predict the relative binding affinities of a series of closely related analogs. This can help prioritize the synthesis of the most promising compounds, saving significant time and resources.
Pharmacophore Modeling and Virtual Screening: Based on a known active compound or a target binding site, a pharmacophore model can be generated to define the essential three-dimensional arrangement of features required for biological activity. This model can then be used to screen large virtual libraries for new, structurally diverse compounds with the potential to bind the same target.
Identification of Undiscovered Molecular Targets
A primary challenge and opportunity for this compound class is the identification of its molecular targets. The indole scaffold is known to interact with a vast array of proteins, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways. researchgate.netelsevierpure.commdpi.com The unique substitution pattern of 1-(6-bromo-1H-indol-2-yl)methanamine suggests it may interact with novel or underexplored targets.
Strategies for target identification include:
In Silico Target Fishing: Computational methods like reverse docking and ligand similarity analysis can screen a query molecule against a database of known protein structures or ligand-binding profiles to predict potential targets. mdpi.comnih.govmdpi.comnih.gov This approach can rapidly generate hypotheses for subsequent experimental validation.
Phenotypic Screening: Testing a library of analogs in cell-based or organism-based assays that measure a complex biological response (e.g., cancer cell death, reduction of inflammation, antimicrobial activity) can identify active compounds without a priori knowledge of their target. nih.govnih.gov Hits from these screens can then be advanced to target deconvolution studies.
Chemoproteomics: This approach uses chemical probes derived from the parent compound to isolate and identify binding partners from complex biological samples (e.g., cell lysates) using mass spectrometry. This provides direct evidence of physical interaction between the compound and its protein targets.
| Target Identification Method | Principle | Example Application |
| Reverse Docking | Docking a single ligand into a library of protein binding sites. | Identifying potential kinase or GPCR targets. |
| Phenotypic Screening | Observing the effect of a compound on cell or organism physiology. | Discovering analogs with anti-inflammatory or anti-proliferative effects. |
| Chemoproteomics | Using a tagged analog to pull down and identify binding proteins. | Confirming direct targets in a cellular context. |
Integration with Chemical Biology Tools for Target Validation
Once a potential molecular target is identified, rigorous validation is required to confirm that it is responsible for the observed biological effect. Chemical biology provides a powerful toolkit for this purpose, enabling the study of target engagement and function in a biological setting. Analogs of 1-(6-bromo-1H-indol-2-yl)methanamine can be strategically modified to create sophisticated probes for target validation.
Key chemical biology tools include:
Photoaffinity Probes: These probes are designed by incorporating a photoreactive group (e.g., a diazirine or benzophenone) into the analog's structure. nih.gov Upon UV irradiation, the probe forms a covalent bond with its target protein, allowing for unambiguous identification and characterization. researchgate.netnih.gov This technique is particularly valuable for capturing weak or transient interactions.
Activity-Based Protein Profiling (ABPP): For enzyme targets, activity-based probes (ABPs) can be developed. These probes typically contain a reactive group ("warhead") that covalently modifies the active site of an enzyme in an activity-dependent manner. wikipedia.orgbitesizebio.com By including a reporter tag (e.g., a fluorophore or biotin), ABPs allow for the visualization and quantification of active enzyme populations. nih.govplantchemetics.org
Clickable Probes: Incorporating a bioorthogonal handle, such as an alkyne or azide, into the analog's structure allows for "click chemistry" ligation with a reporter tag after the probe has bound to its target. rsc.org This two-step approach offers greater flexibility and reduces the risk that a bulky reporter tag will interfere with target binding.
Role in the Development of New Research Probes and Tool Compounds
Beyond their potential as therapeutic leads, well-characterized analogs of 1-(6-bromo-1H-indol-2-yl)methanamine can serve as valuable research probes or "tool compounds." A high-quality tool compound is a potent and selective molecule that can be used to study the biological function of its specific target with high confidence.
The development of such tools involves:
SAR-Driven Optimization: Systematically modifying the structure of the initial hit compound to improve its potency and, crucially, its selectivity for the target of interest over other related proteins. This involves exploring substitutions at the C-6 position, on the indole nitrogen, and on the aminomethyl side chain.
Selectivity Profiling: Testing optimized compounds against a broad panel of related proteins (e.g., a kinome panel) to ensure that their biological effects can be confidently attributed to the intended target.
Matched-Pair Analysis: The synthesis of a structurally similar but biologically inactive analog (a negative control) is essential. Comparing the effects of the active probe and its inactive control in biological experiments provides strong evidence for on-target activity.
By developing potent, selective, and well-characterized tool compounds from this scaffold, researchers can elucidate the roles of novel targets in health and disease, paving the way for future therapeutic strategies. The journey from this single, understudied molecule to a rich pipeline of chemical probes and potential drug candidates is a testament to the power of integrating modern synthesis, computation, and chemical biology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(6-bromo-1H-indol-2-yl)methanamine hydrochloride, and how can reaction conditions be optimized?
- Synthetic Routes :
- Bromination : Introduce bromine at the 6-position of indole using electrophilic brominating agents (e.g., NBS or Br₂ in acetic acid).
- Methanamine Installation : Functionalize the 2-position via reductive amination or nucleophilic substitution. For example, coupling a boronic acid intermediate (e.g., 6-bromoindole-2-boronic acid) with a protected methanamine derivative under Suzuki-Miyaura conditions .
- Hydrochloride Formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether.
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Structural Confirmation :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., indole proton shifts at δ 7.0–7.5 ppm; methanamine CH₂ at δ 3.0–4.0 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion verification (expected [M+H]⁺: ~285.0 for C₉H₁₀BrN₂·HCl).
- Purity Assessment :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 280–300 nm, typical for brominated aromatics) .
- Elemental Analysis : Verify Cl⁻ content (~11.5% for hydrochloride salt) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact due to potential irritation .
- Storage : Store in amber glass vials at –20°C under desiccant (silica gel) to prevent hydrolysis. Stability ≥5 years when protected from light and moisture .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) arising from different synthetic batches?
- Methodology :
- Batch Comparison : Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dehalogenated or oxidized derivatives).
- Crystallography : Recrystallize the compound and compare XRD data with computational models (e.g., DFT-optimized structures) .
- Case Study : Variations in NH proton shifts (δ 10–12 ppm) may arise from solvent polarity or residual acid; use DMSO-d₆ for consistent results .
Q. What methodologies are employed to study the structure-activity relationship (SAR) of brominated indole derivatives like this compound?
- SAR Approaches :
- Functional Group Modifications : Synthesize analogs (e.g., 6-fluoro or 6-chloro derivatives) to assess halogen effects on bioactivity.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target receptors (e.g., serotonin transporters) .
- Biological Assays : Test in vitro activity (e.g., kinase inhibition, antimicrobial screens) and correlate with substituent electronic properties (Hammett σ constants) .
Q. What in silico approaches can predict the biological activity or pharmacokinetic properties of this compound?
- Tools :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.5), solubility (<0.1 mg/mL), and blood-brain barrier permeability .
- Quantum Mechanics : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic sites for reactivity predictions.
- Machine Learning : Train models on brominated indole datasets (ChEMBL) to forecast toxicity (LD₅₀) or metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
